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Compound of Interest

5-Chloro-2,6-dimethoxypyridine-3-
Compound Name:

methanol
CAS No.: 1879026-29-5
Cat. No.: B6305151

Get Quote

Executive Summary: The "Privileged" Scaffold

5-Chloro-2,6-dimethoxypyridine-3-methanol is a highly specialized heterocyclic building
block belonging to the class of polysubstituted pyridines. In modern drug discovery, this
molecule serves as a critical "privileged scaffold"—a molecular framework capable of providing
ligands for diverse biological targets.

Its value lies in its orthogonal functionality:

e The Pyridine Core: Modulates solubility and pi-stacking interactions in protein binding
pockets.

e 2,6-Dimethoxy Motifs: Provide hydrogen bond acceptance and steric bulk, often used to
induce conformational lock or improve metabolic stability (blocking oxidation at the typically
labile 2/6 positions).

+ 5-Chloro Substituent: Increases lipophilicity and fills hydrophobic pockets, while
electronically tuning the ring’s basicity.
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» 3-Methanol Handle: A versatile reactive center for further elaboration (oxidation, alkylation, or

amination).

This guide details the physicochemical profile, robust synthesis pathways, and handling

protocols for researchers utilizing this intermediate in medicinal chemistry campaigns.[1]

Chemical Profile & Structural Analysis[2]
hvsicochemical bl

Property Specification / Value Note
(5-Chloro-2,6-
IUPAC Name dimethoxypyridin-3-
yl)methanol
Molecular Formula CsH10CINOs
Molecular Weight 203.62 g/mol
White to off-white crystalline ) )
Appearance ] Typical for this class
solid
. DMSO, Methanol, DCM, Ethyl -
Solubility Poor water solubility

Acetate

LogP (Predicted)

~1.8-2.2

Moderate lipophilicity

pKa (Pyridine N)

~25-35

Reduced basicity due to

Cl/OMe electron withdrawal

Electronic & Steric Analysis

The 2,6-dimethoxy substitution pattern creates a unique electronic environment. While methoxy

groups are generally electron-donating by resonance (+M), their placement at the 2 and 6

positions (ortho to Nitrogen) exerts a significant inductive effect (-I) and steric shielding on the

ring nitrogen.

» The 5-Chloro group further deactivates the ring towards electrophilic attack but increases the

acidity of the remaining ring protons.
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o Implication: This molecule is relatively stable against oxidative metabolism at the ring
carbons, making it an excellent candidate for in vivo probes.

Synthesis & Manufacturing Protocol

Directive: The following protocol is designed for high-fidelity reproducibility, utilizing a
"Reduction of Ester" strategy which is superior to direct ring functionalization for regiocontrol.

Retrosynthetic Logic

The most reliable route avoids the ambiguity of chlorinating a pre-formed alcohol. Instead, we
establish the fully substituted ring at the oxidation state of an ester, then selectively reduce it.

Pathway:
e Precursor: Methyl 2,6-dichloro-5-chloronicotinate (or the 2,5,6-trichloro analog).

o Transformation A (SNAr): Double nucleophilic substitution using Sodium Methoxide
(NaOMe).

o Transformation B (Reduction): Selective reduction of the ester to the alcohol using Sodium
Borohydride (NaBHa4) or Lithium Aluminum Hydride (LiAIHa4).

Visualization: Synthesis Workflow

Intermediate:
Methyl 5-chloro-
2,6-dimethoxynicotinate

Target:
5-Chloro-2,6-dimethoxy
pyridine-3-methanol

Methyl 2,5,6-
trichloronicotinate

Step 1: Methoxylation
(NaOMe, MeOH, Reflux)

Step 2: Reduction
(NaBH4, MeOH/THF)

Click to download full resolution via product page

Caption: Figure 1. Regioselective synthesis via nucleophilic aromatic substitution followed by
ester reduction.

Detailed Experimental Protocol (Bench Scale)

Step 1: Synthesis of Methyl 5-chloro-2,6-dimethoxynicotinate
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser
under N2 atmosphere.

Reagents: Charge Methyl 2,5,6-trichloronicotinate (1.0 eq) and anhydrous Methanol (10 V).

Addition: Slowly add Sodium Methoxide (NaOMe) solution (25% in MeOH, 2.5 eq) via
syringe over 15 minutes. Exothermic reaction—control temp < 30°C.

Reaction: Heat to reflux (65°C) for 4—6 hours. Monitor via TLC/LCMS for disappearance of
starting material.

Workup: Cool to RT. Quench with saturated NH4CIl. Remove MeOH in vacuo.[2] Extract
agueous residue with EtOAc (3x).[3] Wash combined organics with brine, dry over NazSOa,
and concentrate.

Validation: *H NMR should show two distinct methoxy singlets (approx. é 3.9-4.0 ppm).[4]

Step 2: Reduction to 5-Chloro-2,6-dimethoxypyridine-3-methanol

Setup: 100 mL flask, N2 atmosphere, ice bath (0°C).
Reagents: Dissolve the intermediate ester (from Step 1) in dry THF/MeOH (1:1 mixture).

Reduction: Add Sodium Borohydride (NaBHa4, 2.0 eq) portion-wise over 20 minutes. Gas
evolution (Hz2) will occur.

Completion: Allow to warm to RT and stir for 2 hours.

Quench: Cool to 0°C. Dropwise add Acetone (to destroy excess hydride) followed by 1N HCI
until pH ~7.

Isolation: Extract with DCM. The product often crystallizes upon concentration or requires a
short silica plug (Eluent: 30% EtOAc/Hexanes).

Applications in Drug Design

This scaffold is particularly valuable for designing P2X3 antagonists, Kinase inhibitors, and

GPCR ligands where the pyridine nitrogen must be sterically modulated.
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Reactivity Matrix

The C-3 hydroxymethyl group acts as the primary "handle" for library generation.

5-Chloro-2,6-dimethoxy
pyridine-3-methanol

Oxidation [Activation Alkylation

Aldehyde Alkyl Halide/Mesylate Ether Linkage
(Swern/Dess-Martin) (SOCI2 or MsCl) (NaH, R-X)

eductive Amination

Benzylic Amine
(via Aldehyde + Reductive Amination)

Click to download full resolution via product page

Caption: Figure 2.[5] Divergent synthesis pathways from the hydroxymethyl core.

Application Notes

o Leaving Group Installation: Conversion of the alcohol to a chloride (using SOCIz) or mesylate
(MsCI/EtsN) creates a potent electrophile. This is commonly used to attach the pyridine ring
to piperazine or piperidine cores in CNS drug synthesis.

o Aldehyde Stability: If oxidizing to the aldehyde, isolate and use immediately. Electron-rich
pyridine aldehydes can be prone to Cannizzaro disproportionation or air oxidation to the
acid.

Analytics & Quality Control

To ensure the integrity of the material (E-E-A-T principle: Trustworthiness), use the following
diagnostic signals.
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NMR Diagnostics (400 MHz, CDCIs)

e 0 7.5-7.7 ppm (1H, s): The aromatic proton at position 4. This is the key diagnostic singlet.
Its shift confirms the electronic influence of the Cl and OMe groups.

e 04.6-4.7 ppm (2H, s/d): Benzylic methylene (-CH20H).

e 0 3.9-4.1 ppm (6H, distinct singlets): Two methoxy groups (-OCHs). Note: They may appear
as two separate peaks or one overlapping peak depending on solvent resolution.

HPLC Method (Generic)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
» Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
e Gradient: 5% B to 95% B over 10 min.

e Detection: UV at 254 nm (Pyridine absorption) and 280 nm.

Safety & Handling (MSDS Summary)

e Hazards: Irritant (Skin/Eye/Respiratory). Potential acute toxicity if swallowed (typical of
halogenated pyridines).

o Storage: Store at 2—8°C under inert gas (Argon/Nitrogen). The methoxy groups render the
ring electron-rich, making it potentially sensitive to light-induced degradation over long
periods.

e Waste: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b6305151?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/580/Application_Notes_and_Protocols_The_Role_of_3_Chloro_5_fluoro_2_methoxypyridine_in_Medicinal_Chemistry.pdf
https://prepchem.com/a-3-5-dimethoxy-pyridine/
http://orgsyn.org/demo.aspx?prep=v89p0115
https://patents.google.com/patent/US5329011A/en
https://patents.google.com/patent/US5329011A/en
https://upcommons.upc.edu/server/api/core/bitstreams/fa540a1e-4095-47af-9526-73e6ee4ee656/content
https://www.benchchem.com/product/b6305151/docs#technical-monograph-5-chloro-2-6-dimethoxypyridine-3-methanol
https://www.benchchem.com/product/b6305151/docs#technical-monograph-5-chloro-2-6-dimethoxypyridine-3-methanol
https://www.benchchem.com/product/b6305151/docs#technical-monograph-5-chloro-2-6-dimethoxypyridine-3-methanol
https://www.benchchem.com/product/b6305151/docs#technical-monograph-5-chloro-2-6-dimethoxypyridine-3-methanol
https://www.benchchem.com/product/b6305151?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6305151?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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